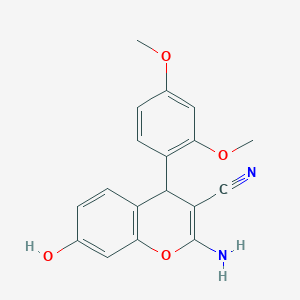![molecular formula C15H12ClFN6S B11051001 3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051001.png)
3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound known for its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. This compound is characterized by the presence of multiple heterocyclic rings, including a triazole and a thiadiazole, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediate, 5-chloro-2-fluoroaniline, which undergoes diazotization followed by nucleophilic substitution to introduce the pyrazole moiety. The subsequent cyclization with thiourea and hydrazine derivatives leads to the formation of the triazolo-thiadiazole core. Reaction conditions often include the use of polar solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, advanced purification techniques like recrystallization and chromatography are employed to isolate the final product with high purity.
化学反応の分析
Types of Reactions
3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogen atoms can be replaced by other substituents using reagents like sodium methoxide or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit the growth of unwanted plant species and pests.
作用機序
The mechanism of action of 3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
- 3-(5-chloro-2-fluorophenyl)-6-(1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-d][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific substitution pattern and the presence of both triazole and thiadiazole rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C15H12ClFN6S |
|---|---|
分子量 |
362.8 g/mol |
IUPAC名 |
3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12ClFN6S/c1-7-12(8(2)22(3)20-7)14-21-23-13(18-19-15(23)24-14)10-6-9(16)4-5-11(10)17/h4-6H,1-3H3 |
InChIキー |
DPBMDASCVWOJHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11050936.png)
![2-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11050958.png)
![1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11050959.png)
![2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11050962.png)


![6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050976.png)
![2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11050984.png)

![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
![Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11050992.png)
![4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11050993.png)
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B11050996.png)